2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone
Description
2-Phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone is a heterocyclic compound featuring a pyrrole ring substituted with a thiazinane-carbonyl group and an ethanone moiety linked to a phenyl group. The pyrrole core contributes aromaticity and π-π stacking capabilities, while the thiazinane moiety may enhance solubility and metabolic stability.
Properties
IUPAC Name |
2-phenyl-1-[5-(thiomorpholine-4-carbonyl)-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(10-13-4-2-1-3-5-13)14-11-15(18-12-14)17(21)19-6-8-22-9-7-19/h1-5,11-12,18H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQQRWFZKYVYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CN2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The process often includes the formation of the thiazine ring and subsequent modifications to achieve the desired carbonyl and phenyl functionalities.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds containing thiazolidine rings have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-Phe... | E. coli | 15 | 50 |
| 2-Phe... | S. aureus | 18 | 30 |
| 2-Phe... | P. aeruginosa | 12 | 70 |
Anticancer Properties
A study conducted on similar thiazolidinone derivatives demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value indicating moderate potency against human lung adenocarcinoma cells.
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Certain studies suggest that thiazolidinone derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of thiazolidinone derivatives, including those similar to this compound. Results showed promising activity against resistant strains of bacteria.
- Cytotoxicity in Cancer Research : In a comparative study, the compound was tested against various cancer cell lines, revealing significant cytotoxicity that supports its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound shares structural motifs with several ethanone derivatives reported in the literature:
Structural Insights :
- The fluorophenyl groups likely improve lipophilicity and bioavailability compared to the target compound’s phenyl group.
- Bromo-Ethanone Derivatives (): The bromine atom in ’s compound acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling), whereas the target compound’s ethanone group may limit such reactivity.
Physicochemical Properties
Research Findings and Gaps
- Crystallographic Data: Software such as SHELX () and ORTEP-3 () are critical for determining the 3D structure of analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
